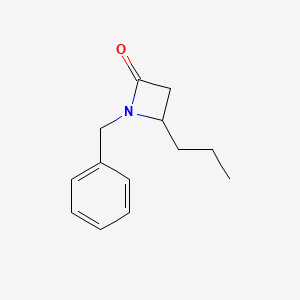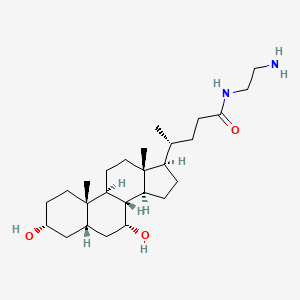![molecular formula C26H31N5 B14445587 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline CAS No. 79118-48-2](/img/structure/B14445587.png)
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and ability to undergo reversible photoisomerization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the nitration of 4-butylaniline to form the corresponding nitro compound, which is then reduced to the amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N,N-diethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and pigment due to its vibrant color and stability. It is also employed in the study of photoisomerization and photochemical reactions.
Biology: Utilized in biological staining and labeling techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo reversible photoisomerization.
Industry: Applied in the manufacturing of textiles, plastics, and coatings as a colorant and stabilizer.
Mécanisme D'action
The mechanism of action of 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline involves the reversible photoisomerization of the azo group. Upon exposure to light, the compound undergoes a trans-cis isomerization, leading to a change in its molecular structure and properties. This photoisomerization process is utilized in various applications, such as optical data storage and molecular switches. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its azo group and aromatic rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Butylphenyl)diazenyl]phenyl valerate
- (E)-4-[(4-Hexyloxyphenyl)diazenyl]-N-phenyl benzamides
- Tributyltin (IV) 4-[(E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoates
Uniqueness
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline is unique due to its specific structural arrangement, which imparts distinct photochemical properties and stability. Its ability to undergo reversible photoisomerization makes it particularly valuable in applications requiring controlled molecular switching and optical data storage.
Propriétés
Numéro CAS |
79118-48-2 |
|---|---|
Formule moléculaire |
C26H31N5 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
4-[[4-[(4-butylphenyl)diazenyl]phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C26H31N5/c1-4-7-8-21-9-11-22(12-10-21)27-28-23-13-15-24(16-14-23)29-30-25-17-19-26(20-18-25)31(5-2)6-3/h9-20H,4-8H2,1-3H3 |
Clé InChI |
KLQNQFKKSCRIPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


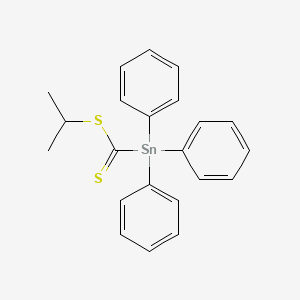
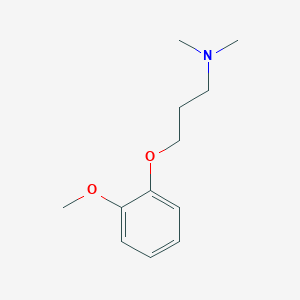


![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
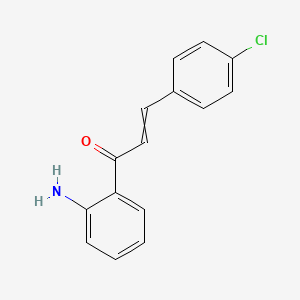
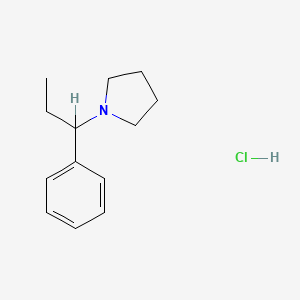
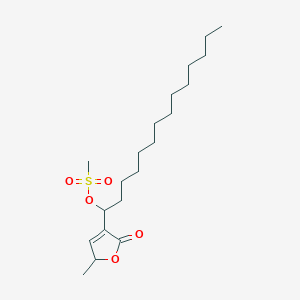
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)



